1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by a unique combination of functional groups. Its molecular formula is with a molecular weight of approximately 388.32 g/mol. This compound belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and potential applications in pharmaceuticals.
The synthesis of 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide typically involves the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to monitor the progress and purity of the reactions.
The molecular structure of 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide features several key components:
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
AAYNTBOGDLNTFJ-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical for amides and tetrazoles, including:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions, particularly due to the presence of reactive functional groups like trifluoromethoxy and the tetrazole ring.
The mechanism of action for 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide is not fully elucidated but is believed to involve:
Experimental studies are required to confirm these mechanisms, often involving cell-based assays and biochemical evaluations.
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0